9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps. One common method starts with the protection of the hydroxyl group of hydroxypropan-2-one using a tert-butyldimethylsilyl (TBS) group in the presence of imidazole . The protected intermediate is then subjected to further reactions to introduce the furan and benzopyran moieties.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various types of chemical reactions, including:
- Oxidation : This compound can be oxidized to form different products depending on the reagents and conditions used.
- Reduction : Reduction reactions can modify the functional groups present in the compound.
- Substitution : The compound can undergo substitution reactions where one functional group is replaced by another.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
- Substitution : Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
- Medicine : Potential applications in drug development due to its bioactive properties.
- Industry : Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-Hydroxy-3-oxo-α-ionol (Vomifoliol) : Shares structural similarities but differs in functional groups and biological activity .
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone : Another compound with a similar backbone but distinct chemical properties .
Uniqueness: 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one stands out due to its unique combination of furan and benzopyran moieties, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
94410-17-0 |
---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
9-(3-methyl-2-oxobut-3-enoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H12O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
XHBSWQINERAINE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.